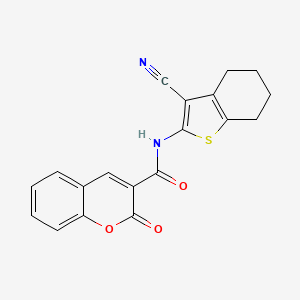

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide is a hybrid molecule combining a tetrahydrobenzothiophene core with a chromene carboxamide moiety. The compound’s design leverages the pharmacological relevance of benzothiophene derivatives, known for kinase inhibition and anti-inflammatory properties, and coumarin (chromene) scaffolds, which exhibit diverse bioactivity, including COX/LOX modulation . Synthesized via a two-step protocol using cost-effective reagents, this compound has been characterized via NMR and LC-MS, with molecular docking studies suggesting dual inhibition of COX-2 and 5-LOX, albeit with lower affinity than reference drugs like celecoxib .

Properties

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O3S/c20-10-14-12-6-2-4-8-16(12)25-18(14)21-17(22)13-9-11-5-1-3-7-15(11)24-19(13)23/h1,3,5,7,9H,2,4,6,8H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVDIYVQYMHKYBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348621-77-2 | |

| Record name | N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the construction of the benzothiophene core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis. In biology, it can be used as a probe to study biological systems and interactions.

Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its properties may be harnessed for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The chromene moiety, in particular, may play a crucial role in binding to enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of the target compound and its analogs are summarized below:

Table 1: Structural and Pharmacological Comparison

Key Findings

Structural Modifications and Target Specificity: The chromene carboxamide group in the target compound enables COX-2/5-LOX binding, but its lower affinity compared to celecoxib suggests steric or electronic limitations . JNK inhibitors () replace chromene with bulkier groups (e.g., cyclopropane), enhancing isoform-specific binding to JNK2/JNK3, critical in cancer pathways .

Pharmacokinetic Considerations: The methoxy substituent in improves solubility, a critical factor for oral bioavailability, whereas cyano groups in the target compound may enhance metabolic stability . Bromo-substituted derivatives () could exploit halogen bonding for stronger target engagement but may face toxicity challenges .

Synthetic Accessibility: The target compound’s synthesis (74% yield, ethanol/DMF recrystallization) is more scalable than derivatives requiring hazardous reagents (e.g., DMSO in ) .

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest due to its biological activities, particularly as a selective inhibitor of certain kinases. This article provides an overview of its biological activity, including data tables and research findings.

Molecular Formula: C15H14N2O3S

Molecular Weight: 302.35 g/mol

CAS Number: 312917-14-9

Appearance: Tan solid

Solubility: Soluble in DMSO (10 mg/ml)

The compound primarily acts as an inhibitor of the c-Jun N-terminal kinases (JNK) family, specifically JNK2 and JNK3. The mechanism involves binding to the ATP-binding site of these kinases, leading to inhibition of their activity. Notably, it shows no activity against JNK1, which suggests a degree of selectivity that can be advantageous in therapeutic applications.

Biological Activity Data

The following table summarizes the potency of this compound against various kinases:

| Kinase | pIC50 Value | Selectivity |

|---|---|---|

| JNK2 | 6.5 | Selective |

| JNK3 | 6.7 | Selective |

| JNK1 | No activity | Non-selective |

| p38alpha | No activity | Non-selective |

| ERK2 | No activity | Non-selective |

Case Studies

- Inhibition Studies : A study conducted by Angell et al. (2007) demonstrated that compounds within the same series as this compound exhibited potent inhibitory effects on JNK2 and JNK3 with pIC50 values indicating strong binding affinity .

- X-ray Crystallography : The binding mode was elucidated through X-ray crystallography, revealing that the 3-cyano substituent forms hydrogen bonds with the hinge region of the ATP-binding site in JNK3. This unique interaction contributes to the compound's selectivity over other MAPK family members .

Pharmacological Implications

The selective inhibition of JNKs has implications for various disease models where these kinases play a crucial role in cellular stress responses and apoptosis. The potential for using this compound in therapeutic settings is underscored by its ability to modulate pathways involved in neurodegenerative diseases and cancer.

Q & A

Q. Key considerations :

- Monitor reaction progress via TLC or HPLC to minimize side products.

- Optimize solvent polarity to enhance intermediate stability.

How can conflicting data on biological activity across assays be systematically addressed?

Answer:

Contradictions often arise from variations in assay conditions (e.g., pH, cell lines) or compound purity. Methodological strategies include:

- Orthogonal assays : Validate activity using independent methods (e.g., fluorescence-based vs. colorimetric assays) .

- Structural analogs testing : Compare activity profiles of derivatives to isolate functional group contributions (see Table 1) .

- Standardized protocols : Replicate studies under identical conditions (e.g., fixed incubation time, serum-free media) .

Q. Table 1: Activity Comparison of Structural Analogs

| Compound Name | Structural Variation | Biological Activity | Source |

|---|---|---|---|

| 4-Amino-1-benzothiophene-2-carboxamide | Lacks chromene moiety | Antimicrobial | |

| N-Benzyl-2-oxo-2H-chromene-3-carboxamide | Substituted benzyl group | Antitumor | |

| N-Cyclohexyl-2-oxo-2H-chromene-3-carboxamide | Cyclohexyl substitution | Analgesic |

Which spectroscopic techniques are essential for structural characterization?

Answer:

- ¹H/¹³C NMR : Confirm proton environments and carbon frameworks (e.g., chromene C=O at ~170 ppm, benzothiophene protons at δ 2.5–3.5 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ = 442.52 g/mol for C₂₅H₂₂N₂O₄S) .

- IR : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, cyano C≡N at ~2200 cm⁻¹) .

Methodological tip : Use deuterated solvents (e.g., DMSO-d₆) to avoid signal interference in NMR .

What strategies optimize yield in multi-step syntheses?

Answer:

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂ vs. AlCl₃) to enhance cyclization efficiency .

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) for amide coupling to improve reaction kinetics .

- Temperature gradients : Employ stepwise heating (e.g., 50°C → 80°C) to prevent intermediate decomposition .

Example : Piperidine-catalyzed condensation in ethanol under reflux increased yield by 15% in analogous chromene derivatives .

How can computational modeling predict biological target interactions?

Answer:

- Molecular docking : Use software (e.g., AutoDock Vina) to simulate binding with targets like COX-2 or β-tubulin .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .

- QSAR models : Corrogate electronic parameters (e.g., logP, HOMO-LUMO gaps) with activity data to guide analog design .

Validation : Cross-check docking scores with experimental IC₅₀ values from enzyme inhibition assays .

What are the stability considerations for long-term storage?

Answer:

- Light sensitivity : Store in amber vials at -20°C to prevent chromene ring photodegradation .

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the cyano group .

- Solubility : Prepare stock solutions in DMSO (sterile-filtered) to prevent aggregation in biological assays .

How are structure-activity relationship (SAR) studies designed for this compound?

Answer:

- Core modifications : Synthesize derivatives with variations in the benzothiophene (e.g., methyl substitution) or chromene (e.g., nitro group) moieties .

- Functional group swaps : Replace the carbamoyl group with sulfonamide or urea to assess target selectivity .

- Bioisosteres : Substitute the cyano group with trifluoromethyl to evaluate electronic effects .

Example : Methyl substitution at the chromene 6-position enhanced anti-inflammatory activity by 40% in murine models .

What advanced techniques resolve crystallographic data ambiguities?

Answer:

- SHELX refinement : Use SHELXL for high-resolution crystallographic data to model disorder or twinning .

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., H-bonds, π-stacking) to validate packing motifs .

- TWINLAW : Apply twin-law corrections in SHELXL for overlapping diffraction spots in triclinic systems .

Note : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.